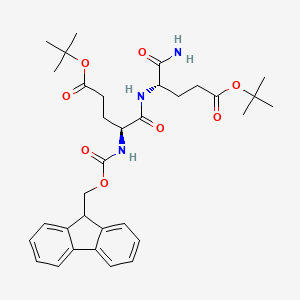
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is a synthetic peptide compound that is widely used in the field of peptide synthesis. The compound consists of two glutamic acid residues, each protected by a tert-butyl group (OtBu), and an amide group (NH2) at the C-terminus. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group at the N-terminus. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first glutamic acid residue to a solid support resin. The carboxyl group of the glutamic acid is protected by a tert-butyl group to prevent unwanted side reactions. The Fmoc group is used to protect the amino group.
Attachment to Resin: The first glutamic acid residue is attached to the resin via its carboxyl group.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The second glutamic acid residue, also protected by a tert-butyl group, is coupled to the first residue using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Final Deprotection: The tert-butyl groups are removed using an acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of greener solvents and optimized reaction conditions is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups to modify the peptide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) as a base.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions are peptides with specific sequences and functionalities, which can be further used in various applications.
Scientific Research Applications
Chemistry
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block for creating peptide libraries and studying peptide interactions.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound is used in the development of peptide-based vaccines and diagnostic tools. It is also explored for its potential in targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 involves the formation of peptide bonds through nucleophilic attack by the amino group on the carboxyl group of another amino acid. The Fmoc and tert-butyl groups protect the reactive sites during synthesis, ensuring selective reactions. The removal of these protecting groups exposes the functional groups, allowing further reactions to occur.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-D-Phe-OtBu: Another Fmoc-protected peptide used in solid-phase synthesis.
Fmoc-Val-Leu-Lys(Boc): A peptide with different amino acid residues and protecting groups.
Uniqueness
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is unique due to its specific sequence of two glutamic acid residues and the use of tert-butyl and Fmoc protecting groups. This combination provides stability and ease of deprotection, making it highly suitable for solid-phase peptide synthesis .
Properties
Molecular Formula |
C33H43N3O8 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
tert-butyl (4S)-5-amino-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C33H43N3O8/c1-32(2,3)43-27(37)17-15-25(29(34)39)35-30(40)26(16-18-28(38)44-33(4,5)6)36-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-/m0/s1 |
InChI Key |
KBBMYDDJOSJDPL-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


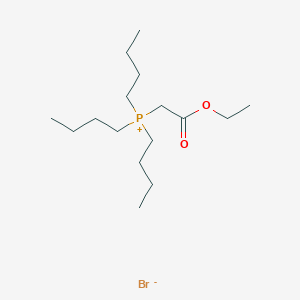

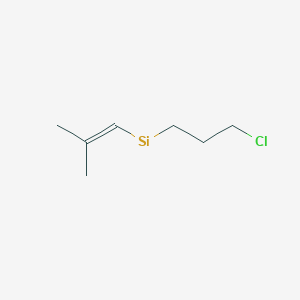
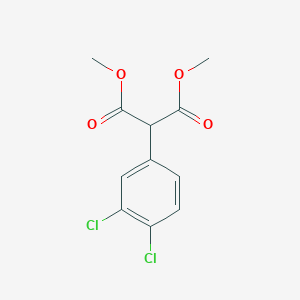
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
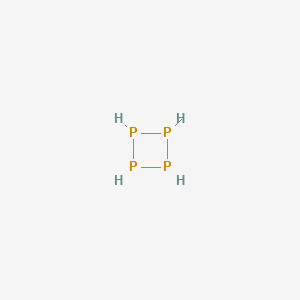

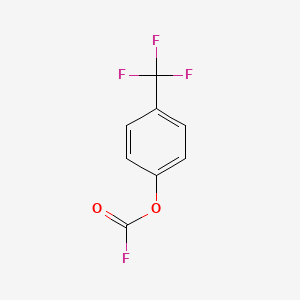
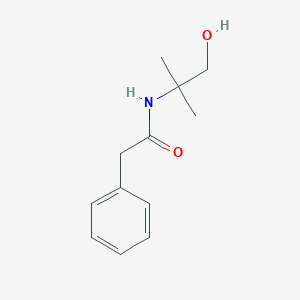
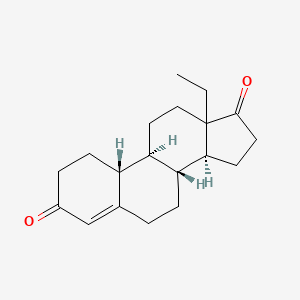
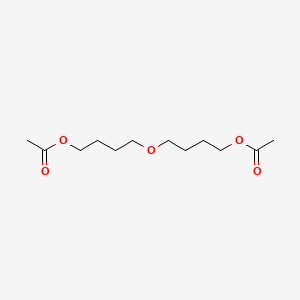
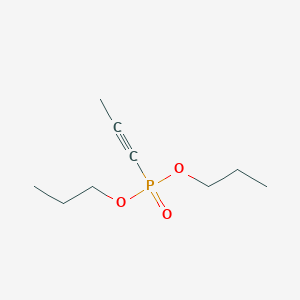
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
